![molecular formula C18H15N3O7S2 B4820265 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4820265.png)
2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
Overview
Description
2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has been used to study the mechanism of action of various biological processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is not fully understood, but it is believed to act as a covalent inhibitor of proteins that contain a nucleophilic cysteine residue. This covalent modification can lead to changes in protein function and activity, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of specific protein-protein interactions and the modulation of enzyme activity. It has also been shown to induce cellular stress responses and alter cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide in laboratory experiments is its ability to selectively target specific proteins and modify their function. This can provide valuable insights into the role of these proteins in various cellular processes. However, one limitation of using 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is that it can be difficult to control the extent of protein modification, which can lead to non-specific effects and false positives.
Future Directions
There are many potential future directions for research on 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide, including the development of more selective and potent inhibitors, the investigation of its effects on different cellular processes and disease states, and the development of new tools and techniques for studying protein function and activity. Additionally, the use of 2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide in combination with other small molecules or therapies may provide new insights into the treatment of various diseases.
Scientific Research Applications
2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide has been used in a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and signal transduction pathways. It has also been used to investigate the role of various cellular processes in disease states such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
2,4-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-12-5-8-14(15(9-12)28-2)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWKTCSWAXHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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